MAGE-1 (102-112)
Description
Properties
sequence |
ITKKVADLVGF |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 1 (102-112); MAGE-1 (102-112) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Expression Profile: Absent in normal ovarian, gastric, and most somatic tissues . Highly expressed in ovarian serous cystadenocarcinoma (72.2% in gastric cancer, 30.1% cytoplasmic expression in ovarian cancer) . Correlates with tumor differentiation and advanced clinical stages in ovarian and gastric cancers .
- Functional Role: Drives tumorigenesis and metastasis by modulating oncogenic pathways. Serves as a biomarker for early diagnosis and prognosis .
Comparison with Similar Compounds
Below is a comparative analysis of MAGE-1 (102-112) with structurally and functionally related tumor antigens, focusing on expression patterns, clinical significance, and therapeutic utility.
Expression Patterns in Malignancies
Key Findings :
- MAGE-1 and MAGE-A3 exhibit higher expression in ovarian and gastric cancers compared to BAGE and GAGE, which are less prevalent .
Clinical and Prognostic Correlations
| Compound | Association with Tumor Stage | Prognostic Value | Therapeutic Target |
|---|---|---|---|
| MAGE-1 (102-112) | Advanced stage, poor differentiation | Predicts poor survival in ovarian cancer | Yes (vaccines) |
| MAGE-A3 | Advanced stage | Independent prognostic marker | Yes (vaccines) |
| HER2 | Aggressive subtypes | Predicts trastuzumab response | Yes (antibodies) |
| GP100 | Early-stage melanoma | Limited prognostic utility | Yes (vaccines) |
Key Insights :
Key Contrasts :
- MAGE-1-based vaccines are HLA-A1-restricted, limiting applicability compared to HER2-targeted therapies, which are broadly usable .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The most common method for preparing MAGE-1 (102-112) is SPPS, which allows the sequential assembly of amino acids on a solid resin support. Key aspects include:
- Resin choice: Usually, a Wang or Rink amide resin is selected depending on the desired C-terminal modification (acid or amide).
- Fmoc chemistry: The N-terminal amino group is protected by Fmoc (9-fluorenylmethyloxycarbonyl), which is removed by mild base treatment (e.g., piperidine) to allow coupling of the next amino acid.
- Coupling reagents: Commonly used reagents include HBTU, HATU, or DIC with additives like OxymaPure to facilitate peptide bond formation.
- Side-chain protection: Amino acid side chains are protected with acid-labile groups to prevent side reactions during synthesis.
- Cleavage: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups.
This method provides high control over sequence fidelity and allows synthesis of peptides like MAGE-1 (102-112) with precise length and modifications.
Peptide Purification
Following synthesis, crude peptides contain side products and truncated sequences. Purification is typically performed by:
- Reverse-phase high-performance liquid chromatography (RP-HPLC): Using C18 columns with gradients of acetonitrile and water containing 0.1% TFA or formic acid.
- Fraction collection: Peaks corresponding to the target peptide are collected based on UV absorbance (214 nm or 280 nm).
- Lyophilization: Purified fractions are freeze-dried to obtain the peptide in powder form.
Purity levels above 95% are generally required for biological assays.
Peptide Characterization
Characterization confirms the identity and purity of MAGE-1 (102-112):
- Mass spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS confirms molecular weight.
- Analytical HPLC: Confirms purity and retention time.
- Amino acid analysis or sequencing: Optional for further validation.
Biotinylation and Labeling (Optional)
For binding and pull-down assays, MAGE-1 (102-112) peptides are often biotinylated. According to experimental protocols in related MAGE peptide studies:
- Biotinylation site: Usually at the N-terminus or via a spacer such as SGSG to avoid steric hindrance.
- Biotinylated peptide format: "Biotin-SGSG-PEPTIDE-amide" or "Amine-PEPTIDE-GSG-Biocytin amide."
- Coupling: Performed during synthesis or post-synthetically using NHS-biotin reagents.
- Purification: Biotinylated peptides require additional purification steps to remove unreacted biotin.
This modification facilitates immobilization on streptavidin-coated beads for affinity assays.
Research Findings and Experimental Details
A relevant study employing MAGE peptides, including MAGE-A2, used biotinylated peptides in pull-down assays to analyze protein interactions. Although this study focused on MAGE-A2, the preparation methods for peptides such as MAGE-1 (102-112) would be analogous:
The study demonstrated that biotinylated peptides could effectively capture MAGE proteins in vitro, indicating the importance of precise peptide preparation for functional assays.
Summary Table of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Peptide Length | 11 amino acids (residues 102-112 of MAGE-1) | Specific sequence critical for function |
| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis | Widely used for synthetic peptides |
| Resin Type | Wang or Rink amide resin | Depends on desired C-terminal group |
| Coupling Reagents | HBTU, HATU, or DIC with OxymaPure | Efficient peptide bond formation |
| Cleavage Reagents | TFA with scavengers (e.g., water, TIS, EDT) | Removes peptide from resin and protections |
| Purification | Reverse-phase HPLC (C18 column) | >95% purity required |
| Characterization | Mass spectrometry, analytical HPLC | Confirms identity and purity |
| Biotinylation | N-terminal with SGSG spacer or similar | For affinity-based assays |
| Storage | Lyophilized powder, stored at -20°C | Maintains stability |
Q & A
Q. What are the molecular characteristics of MAGE-1 (102-112), and how do they influence its role as a tumor-associated antigen?
Methodological Answer :
- Use biochemical assays (e.g., mass spectrometry, circular dichroism) to analyze the peptide's secondary structure and stability.
- Validate HLA-A1 restriction via in vitro binding assays and T-cell recognition experiments using HLA-transfected cell lines .
- Reference guidelines for experimental reproducibility, including detailed protocols for peptide synthesis and purity validation (≥95% by HPLC) .
Q. How can researchers experimentally validate the immunogenicity of MAGE-1 (102-112) in melanoma models?
Methodological Answer :
- Employ cytotoxicity assays with patient-derived CTLs co-cultured with HLA-A1⁺ melanoma cell lines .
- Use flow cytometry to measure IFN-γ release or degranulation markers (CD107a) in antigen-specific T cells.
- Ensure statistical rigor by repeating experiments in triplicate and using appropriate controls (e.g., irrelevant peptides, HLA-mismatched cells) .
Q. What are the essential controls to ensure specificity in MAGE-1 (102-112)-related T-cell assays?
Methodological Answer :
Q. How to determine the appropriate sample size for studies on MAGE-1 (102-112) expression in tumor biopsies?
Methodological Answer :
- Conduct power analysis based on preliminary RNA-Seq or IHC data to estimate variability.
- For exploratory studies, a minimum of 30 samples is recommended; for validation, aim for ≥100 samples to ensure statistical significance .
Advanced Research Questions
Q. How can researchers address discrepancies in MAGE-1 (102-112) expression data across heterogeneous tumor microenvironments?
Methodological Answer :
Q. What strategies enhance TCR avidity and specificity for MAGE-1 (102-112)-targeted immunotherapies?
Methodological Answer :
Q. How to design experiments that reconcile conflicting functional data on MAGE-1 (102-112)'s role in immune evasion?
Methodological Answer :
Q. What statistical approaches are optimal for analyzing heterogeneous T-cell response data in MAGE-1 (102-112) studies?
Methodological Answer :
- Apply mixed-effects models to account for inter-patient variability.
- Use machine learning (e.g., random forests) to identify predictors of response.
- Follow guidelines for reporting effect sizes and confidence intervals in immunological studies .
Q. How can multi-allelic HLA presentation of MAGE-1 (102-112) be optimized for broader therapeutic applicability?
Methodological Answer :
- Screen peptide libraries for cross-reactive binding to common HLA alleles (e.g., HLA-A02:01, HLA-B07:02).
- Use dendritic cell-based platforms to assess cross-priming efficiency.
- Reference combinatorial peptide design frameworks from high-throughput immunopeptidomics studies .
Methodological Resources
- Data Reproducibility : Follow the Beilstein Journal’s guidelines for experimental detail and data presentation .
- Conflict Resolution : Use systematic review protocols (e.g., PRISMA) to address data contradictions .
- Advanced Analytics : Leverage tools like Seurat for single-cell data integration or PyMol for structural modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
